molecular formula C24H21N5O6S2 B2986789 (Z)-methyl 2-(1-(3-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate CAS No. 1031296-60-2

(Z)-methyl 2-(1-(3-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate

Cat. No.: B2986789
CAS No.: 1031296-60-2
M. Wt: 539.58
InChI Key: ROAGXJGNZOOYTR-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused pyrido[1,2-a]pyrimidine core, a thioxothiazolidinone ring, and a furan-substituted methyl group. The ester group (methyl acetate) enhances solubility in organic solvents, while the thioxo and oxo groups contribute to hydrogen-bonding interactions, critical for molecular recognition .

Properties

IUPAC Name

methyl 2-[1-[3-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O6S2/c1-34-19(30)12-16-21(31)25-7-9-27(16)20-15(22(32)28-8-3-2-6-18(28)26-20)11-17-23(33)29(24(36)37-17)13-14-5-4-10-35-14/h2-6,8,10-11,16H,7,9,12-13H2,1H3,(H,25,31)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAGXJGNZOOYTR-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-Methyl 2-(1-(3-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a compound of significant interest due to its diverse biological activities. This article reviews the available research on its biological effects, including antimicrobial, anticancer, and enzyme inhibitory activities.

The compound has the following chemical characteristics:

  • Molecular Formula : C24H19N3O5S
  • Molecular Weight : 465.54 g/mol
  • CAS Number : 372975-72-9

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have shown that derivatives of thiazolidinones, including those similar to our compound, exhibit notable antimicrobial properties. For instance, a study by Da Silva et al. evaluated various thiazolidinone derivatives and found that certain modifications enhanced their efficacy against bacterial strains . The presence of the furan moiety in the structure is believed to contribute to its antimicrobial activity.

Anticancer Activity

Thiazolidinone derivatives are recognized for their potential as anticancer agents. A review highlighted that compounds containing the thiazolidinone scaffold demonstrated significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Anticancer Studies on Thiazolidinone Derivatives

Study ReferenceCell LineIC50 Value (µM)Mechanism of Action
Da Silva et al. Glioblastoma10Induction of apoptosis
MDPI Study Breast Cancer15Cell cycle arrest
Recent Advances Colon Cancer12Inhibition of metastasis

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Thiazolidinones have shown promise as inhibitors of α-amylase and urease, which are important targets in diabetes management and gastrointestinal health respectively. Compounds similar to (Z)-methyl 2-(1-(3-(...) have been tested for their ability to inhibit these enzymes effectively .

Case Studies

Several case studies illustrate the biological activity of thiazolidinone derivatives:

  • Study on Antimicrobial Efficacy : A series of thiazolidinones were synthesized and tested against multiple bacterial strains. The results indicated that compounds with a furan substituent exhibited enhanced antibacterial activity compared to those without.
  • Anticancer Research : In a comparative study involving various thiazolidinone derivatives, it was found that modifications at the nitrogen atom significantly affected cytotoxicity against cancer cells. The most potent derivative had an IC50 value lower than 10 µM against breast cancer cells.
  • Enzyme Inhibition Analysis : A recent study focused on the enzyme inhibitory properties of thiazolidinones showed that certain derivatives could inhibit α-amylase with IC50 values ranging from 20 to 30 µM, suggesting potential applications in managing postprandial blood glucose levels.

Comparison with Similar Compounds

Research Findings and Implications

  • Drug Development : The methyl acetate group offers a handle for prodrug modification, a strategy absent in Compound 2d but critical for improving bioavailability.

Q & A

Q. Table 1. Key Synthetic Intermediates and Conditions

StepIntermediateReagents/ConditionsYield (%)Reference
1Thioxothiazolidinone coreCS₂, KOH, DMF, 70°C, 6h65–70
2Pyrido[1,2-a]pyrimidinoneKnoevenagel, piperidine, EtOH50–55
3Final couplingEDCI/HOBt, DCM, rt, 12h40–45

Q. Table 2. Recommended Analytical Parameters

TechniqueParametersCritical Observations
HPLCC18 column, 0.1% TFA in H₂O/MeOH gradientRetention time: 8.2 min
HRMSESI+, m/z calc. 589.12 (M+H⁺)Observed: 589.15 ± 0.02
X-rayMo-Kα radiation, 100 KCCDC deposition recommended

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